1,4-Dimethylpiperazine-2,3,5,6-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethylpiperazine-2,3,5,6-tetrone is an organic compound with the molecular formula C6H6N2O4 and a molecular weight of 170.12300 g/mol It is a derivative of piperazine, characterized by the presence of four carbonyl groups at positions 2, 3, 5, and 6, and methyl groups at positions 1 and 4
Vorbereitungsmethoden
The synthesis of 1,4-dimethylpiperazine-2,3,5,6-tetrone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a suitable catalyst and specific temperature and pressure conditions to ensure the formation of the desired product . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing reaction time and cost.
Analyse Chemischer Reaktionen
1,4-Dimethylpiperazine-2,3,5,6-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl groups, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include strong acids or bases, specific solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethylpiperazine-2,3,5,6-tetrone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of 1,4-dimethylpiperazine-2,3,5,6-tetrone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1,4-Dimethylpiperazine-2,3,5,6-tetrone can be compared with other similar compounds, such as:
1,4-Dimethylpiperazine: Lacks the carbonyl groups present in this compound, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of methyl and carbonyl groups, which confer specific chemical and biological properties not found in its analogs.
Eigenschaften
CAS-Nummer |
35141-14-1 |
---|---|
Molekularformel |
C6H6N2O4 |
Molekulargewicht |
170.12 g/mol |
IUPAC-Name |
1,4-dimethylpiperazine-2,3,5,6-tetrone |
InChI |
InChI=1S/C6H6N2O4/c1-7-3(9)5(11)8(2)6(12)4(7)10/h1-2H3 |
InChI-Schlüssel |
XHCVGZSUZQNRHL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(=O)N(C(=O)C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.